molecular formula C22H22N6OS B10956206 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10956206
M. Wt: 418.5 g/mol
InChI Key: RIBDCIODNFLISV-UHFFFAOYSA-N
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Description

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of pyrazole, furan, and benzothieno triazolo pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and catalysts, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine shares structural similarities with other benzothieno triazolo pyrimidine derivatives, pyrazole-containing compounds, and furan-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N6OS

Molecular Weight

418.5 g/mol

IUPAC Name

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H22N6OS/c1-12-4-6-16-18(8-12)30-22-19(16)21-24-20(26-28(21)11-23-22)17-7-5-15(29-17)10-27-14(3)9-13(2)25-27/h5,7,9,11-12H,4,6,8,10H2,1-3H3

InChI Key

RIBDCIODNFLISV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C(=CC(=N6)C)C

Origin of Product

United States

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